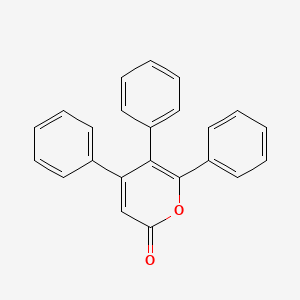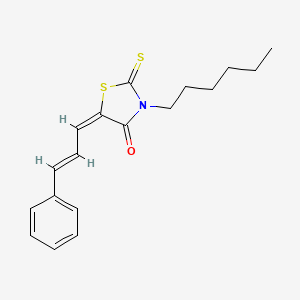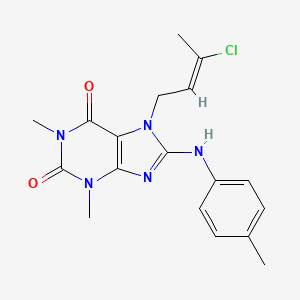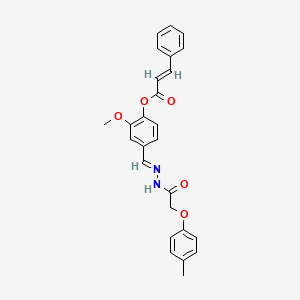
2H-Pyran-2-one, 4,5,6-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 4,5,6-triphenyl- is a heterocyclic compound that features a pyran ring with three phenyl groups attached at the 4, 5, and 6 positions. This compound is part of the larger family of 2H-pyran-2-ones, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science .
Vorbereitungsmethoden
The synthesis of 2H-Pyran-2-one, 4,5,6-triphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of triphenylacetaldehyde with malonic acid in the presence of a base can lead to the formation of the desired pyranone structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2H-Pyran-2-one, 4,5,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 4,5,6-triphenyl- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs with antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism by which 2H-Pyran-2-one, 4,5,6-triphenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-2-one, 4,5,6-triphenyl- can be compared with other similar compounds such as:
2H-Pyran-2-one: The parent compound without phenyl substitutions, which has different reactivity and applications.
4,6-Dimethyl-2H-pyran-2-one: A derivative with methyl groups instead of phenyl groups, showing different chemical properties and uses.
5,6-Dihydro-2H-pyran-2-one: A saturated version of the compound, which has distinct reactivity and applications .
Eigenschaften
CAS-Nummer |
21476-73-3 |
|---|---|
Molekularformel |
C23H16O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4,5,6-triphenylpyran-2-one |
InChI |
InChI=1S/C23H16O2/c24-21-16-20(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(25-21)19-14-8-3-9-15-19/h1-16H |
InChI-Schlüssel |
ACHKWWXNWASQFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid](/img/structure/B12041396.png)
![N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide;hydrate](/img/structure/B12041412.png)

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12041421.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12041424.png)
![(9R,10S)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12041429.png)


![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041438.png)





